molecular formula C13H18O7 B1354098 4-Methoxyphenyl beta-D-Galactopyranoside CAS No. 3150-20-7

4-Methoxyphenyl beta-D-Galactopyranoside

Cat. No. B1354098
CAS RN: 3150-20-7
M. Wt: 286.28 g/mol
InChI Key: SIXFVXJMCGPTRB-KSSYENDESA-N
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Description

4-Methoxyphenyl beta-D-Galactopyranoside is a chemical compound derived from galactose, a simple sugar that is widely distributed in nature . It serves as a fluorescent substrate for β-galactosidase in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds .


Synthesis Analysis

The synthesis of 4-Methoxyphenyl beta-D-Galactopyranoside involves the free-radical addition of 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl- (1–>4)-2,3,6-tri-O-acetyl-1-thio-beta-D-glucopyranose to the allyl ether functions of p-methoxyphenyl per-O-allyl-D-galactopyranoside . This provides a concise and effective route for synthesis of glycoside clusters .


Molecular Structure Analysis

The molecular formula of 4-Methoxyphenyl beta-D-Galactopyranoside is C13H18O7 . The molecular weight is 286.28 g/mol . The structure of this compound can be represented by the IUPAC name (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol .


Chemical Reactions Analysis

4-Methoxyphenyl beta-D-Galactopyranoside serves as a UV-absorbing dye that is a fluorescent substrate for β-galactosidase . This property allows it to be used in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds .


Physical And Chemical Properties Analysis

4-Methoxyphenyl beta-D-Galactopyranoside is a solid at 20°C . It has a molecular weight of 286.28 g/mol . Its melting point is between 157.0 and 162.0 °C . The specific rotation is -40.0 to -44.0 deg (C=1, methanol) . It is slightly soluble in methanol .

Scientific Research Applications

Synthesis and Chemical Applications

4-Methoxyphenyl β-D-Galactopyranoside serves as a critical intermediate in the synthesis of complex oligosaccharides and glycoconjugates. It's instrumental in the construction of arabinogalactans with β-(1→6)-linked galactopyranose backbones and α-(1→3)- and α-(1→2)-linked arabinofuranose side chains. These complex carbohydrates have numerous applications, including in drug delivery and as potential therapeutic agents. For example, Li and Kong (2005) detailed the synthesis of these complex structures using 4-methoxyphenyl glycosides as key intermediates. The synthesis process involved multiple steps of condensation, deacetylation, and debenzoylation, demonstrating the compound's versatility in oligosaccharide assembly (Li & Kong, 2005).

Additionally, Ohlsson and Magnusson (2000) utilized 4-methoxyphenyl β-D-Galactopyranoside in the efficient synthesis of galabiosyl donors. These donors are crucial for the creation of galabiose-containing oligosaccharides, which are important in various biological processes and could have potential pharmaceutical applications (Ohlsson & Magnusson, 2000).

Biomedical Research and Applications

In biomedical research, 4-Methoxyphenyl β-D-Galactopyranoside has been used in the study of proteoglycans, which are crucial components of the cellular matrix and play vital roles in cell communication and signaling. Jacquinet (2004) reported the preparation of various sulfoforms of the disaccharide 4-methoxyphenyl O-(β-D-galactopyranosyl)-(1→3)-β-D-galactopyranoside, aiming to facilitate the study of the biosynthesis and sorting of proteoglycans. These molecules have potential applications in understanding and treating various diseases related to cellular communication and matrix structure (Jacquinet, 2004).

Moreover, Meng et al. (2002) utilized 4-Methoxyphenyl β-D-Galactopyranoside in the synthesis of glycoside clusters, specifically 1-thio-β-lactoside clusters. These clusters have implications in studying anti-metastatic activity, showcasing the compound's potential in cancer research and therapy development (Meng et al., 2002).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXFVXJMCGPTRB-KSSYENDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461728
Record name 4-Methoxyphenyl beta-D-Galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl beta-D-Galactopyranoside

CAS RN

3150-20-7
Record name 4-Methoxyphenyl beta-D-Galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ljungberg - 2011 - lup.lub.lu.se
The continued search for compounds exhibiting a better inhibition of Galectin-3 and -1 has been performed in this thesis. It has been shown that the Galectins are over-expressed in …
Number of citations: 2 lup.lub.lu.se

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